4-Oxo-3,4-dihydroquinazoline-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry. A green and efficient synthetic methodology has been reported for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . Another study outlined different methods for the synthesis of quinazoline and quinazolinone derivatives .Molecular Structure Analysis
Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis
Quinazoline and its derivatives have been explored for their wide range of pharmacological activities. Various synthetic methodologies have been developed for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Scientific Research Applications
Antimicrobial and Antitubercular Agent Development
A study by Sulthana, Chitra, & Alagarsamy (2019) synthesized novel derivatives of 4-oxo-3,4-dihydroquinazoline-5-carboxylic acid, demonstrating potent antimicrobial, antitubercular, and anti-HIV activities. This research highlights the potential of 4-oxo-3,4-dihydroquinazoline derivatives in developing new antimicrobial and antitubercular agents.
Material Science and Corrosion Inhibition
Hayani et al. (2021) explored the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives and their application in material science, specifically in the mitigation of iron and copper corrosion in acidic and neutral solutions. Their study, detailed in the Journal of Molecular Structure, shows the relevance of this compound derivatives in corrosion protection.
Central Neurotropic Effects and Pharmacology
Research by Ovsjanykova et al. (2016) investigated derivatives of 4-oxo-3,4-dihydroquinazoline for their central neurotropic effects, including hypnotic, anticonvulsant, and antidepressant activities. This research contributes to the understanding of these derivatives in pharmacological applications.
Chemical Synthesis and Structural Studies
Studies like those by Kalogirou et al. (2021) and Ukrainets et al. (2007) focus on the synthesis and structural elucidation of 4-oxo-3,4-dihydroquinazoline derivatives. These works contribute to the broader field of organic chemistry and material science, providing insights into the structural and synthetic aspects of these compounds.
Pharmaceutical Research and Drug Design
The synthesis of novel compounds and their evaluation for biological activities, as discussed in studies by Danylchenko et al. (2016) and Nguyen et al. (2019), illustrate the importance of 4-oxo-3,4-dihydroquinazoline derivatives in pharmaceutical research, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
4-oxo-3H-quinazoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(9(13)14)2-1-3-6(7)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDJYFCOBRLDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CNC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593049 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208774-29-2 | |
Record name | 3,4-Dihydro-4-oxo-5-quinazolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208774-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-1,4-dihydroquinazoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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